Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate is a complex organic compound characterized by its molecular structure, which includes multiple chlorophenyl groups and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a chlorophenyl group is introduced to a precursor molecule under the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent steps may include chlorination reactions to introduce additional chlorophenyl groups and oxidation reactions to form the keto group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, forming a corresponding alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(4-chlorophenyl)benzoate: Similar structure but lacks the additional chlorophenyl group.
Fenvalerate: A related compound used as an insecticide, with a more complex structure.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3O3/c1-23-17(22)12(16-13(19)3-2-4-14(16)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,12H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWDUCQFSSUPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184911 | |
Record name | Methyl 4-chloro-α-(2,6-dichlorophenyl)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344280-86-0 | |
Record name | Methyl 4-chloro-α-(2,6-dichlorophenyl)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344280-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-α-(2,6-dichlorophenyl)-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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